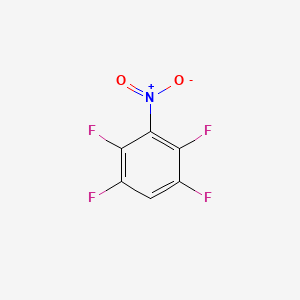

1,2,4,5-Tetrafluoro-3-nitrobenzene

Übersicht

Beschreibung

1,2,4,5-Tetrafluoro-3-nitrobenzene is an organic compound with the molecular formula C6HF4NO2. It is a derivative of nitrobenzene where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research applications .

Vorbereitungsmethoden

1,2,4,5-Tetrafluoro-3-nitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of 1,2,4,5-tetrafluorobenzene using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial production methods often involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The compound is then purified through various techniques such as recrystallization or distillation .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

TFNB is susceptible to nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms and the nitro group.

-

Reaction with Methanol: TFNB reacts with nucleophiles like methanol to yield substituted products. This reaction is typically conducted under reflux conditions.

Reduction

The nitro group (NO2) in TFNB can be reduced to an amino group (NH2) under various conditions.

-

Using Hydrogen Gas: Reduction can be achieved using hydrogen gas in the presence of a catalyst, such as palladium on carbon.

-

Using Chemical Reductants: Chemical reductants like tin(II) chloride in hydrochloric acid can also be employed to reduce the nitro group.

Mercuration

TFNB can undergo mercuration reactions, leading to the formation of organomercury compounds.

-

Reaction Conditions: Mercuration typically involves the use of mercury(II) acetate in a suitable solvent.

Reactions with Thioureas

TFNB reacts with thioureas to form substituted diaryl sulfides.

Hydrodefluorination

Polyfluoroarenes, including tetrafluorobenzene derivatives, can undergo hydrodefluorination reactions where fluorine atoms are replaced by hydrogen .

-

Catalyzed by Bismuthinidenes: Bismuthinidenes, such as Phebox-Bi(I) and OMe-Phebox-Bi(I), can catalyze the hydrodefluorination of polyfluoroarenes. The mechanism involves a Bi(I)/Bi(III) redox cycle, comprising C(sp2)-F oxidative addition, F/H ligand metathesis, and C(sp2)-H reductive elimination .

-

Nickel Complexes: Hydrodefluorination can also be achieved using nickel complexes. For example, the reaction of hexafluorobenzene with triphenylsilane in the presence of a nickel catalyst affords 1,2,4,5-tetrafluorobenzene .

Biological Activity-Related Reactions

TFNB has demonstrated biological activity, including antimicrobial properties. It serves as a precursor in synthesizing ortho-fluorophenyl oxazolidinones, which exhibit potent antimicrobial activity against various bacterial strains.

Other Reactions

-

Nitration: 1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene can be synthesized through the nitration of 1,2,4,5-tetrafluoro-3-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Chemical Synthesis 1,2,4,5-Tetrafluoro-3-nitrobenzene serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

- Material Science This compound is used in the design and synthesis of novel materials with specific electronic and optical properties.

- Biological Studies It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

- Medicinal Chemistry Researchers use this compound to develop new drugs and to study the structure-activity relationships of fluorinated aromatic compounds.

Chemical Reactions

This compound undergoes various chemical reactions:

- Nucleophilic Aromatic Substitution Reacts with nucleophiles such as methanol to form substituted products.

- Mercuration Can undergo mercuration reactions to form organomercury compounds.

- Reduction The nitro group can be reduced to an amino group under appropriate conditions.

Material Science Applications

In material science, 2,3,4,5-Tetrafluoronitrobenzene is explored for its applications in developing advanced materials with specific properties. Its fluorinated structure imparts unique characteristics such as enhanced thermal stability and chemical resistance. Research has indicated that incorporating 2,3,4,5-Tetrafluoronitrobenzene into polymer matrices can improve their mechanical properties and resistance to solvents, making them suitable for demanding applications in coatings and adhesives.

Analytical Chemistry Applications

2,3,4,5-Tetrafluoronitrobenzene serves as an important analytical reagent in chromatography and mass spectrometry. Its distinct spectral characteristics allow for the precise identification and quantification of various analytes.

Analytical Uses of 2,3,4,5-Tetrafluoronitrobenzene

| Technique | Application |

|---|---|

| Gas Chromatography | Used as a standard for calibration |

| Mass Spectrometry | Acts as a derivatizing agent for analytes |

This compound has significant biological activities, leading to its use in medicinal chemistry and biological studies. The presence of fluorine atoms enhances the compound's binding affinity to biological targets such as enzymes and receptors due to their strong electron-withdrawing effects.

Antimicrobial Activity

2,3,4,5-Tetrafluoronitrobenzene has been investigated as a precursor in the synthesis of ortho-fluorophenyl oxazolidinones, which exhibit potent antimicrobial activity against various bacterial strains. It has demonstrated inhibitory effects on bacterial growth.

Antimicrobial Activity of 2,3,4,5-Tetrafluoronitrobenzene

| Compound | Activity | Target Organisms |

|---|---|---|

| 2,3,4,5-Tetrafluoronitrobenzene | Antimicrobial | Gram-positive and Gram-negative bacteria |

Toxicological Effects

The toxicological profile of 2,3,4,5-Tetrafluoronitrobenzene has been assessed in various studies, demonstrating cytotoxic properties against certain cell lines. Exposure to 2,3,4,5-Tetrafluoronitrobenzene resulted in significant cell death in human liver carcinoma cells (HepG2), indicating its potential as a cytotoxic agent.

Case Studies

- Antimicrobial Synthesis A case study demonstrated the successful synthesis of novel antimicrobial agents using 2,3,4,5-Tetrafluoronitrobenzene as a starting material, exhibiting enhanced efficacy against resistant strains of bacteria.

- Cytotoxicity Assessment Research involving HepG2 cells indicated that 2,3,4,5-Tetrafluoronitrobenzene could induce apoptosis through reactive oxygen species (ROS) generation. This suggests that while 2,3,4,5-Tetrafluoronitrobenzene may have therapeutic applications, its cytotoxicity must be carefully evaluated in drug development contexts.

- Environmental Impact Studies have focused on the environmental behavior of 2,3,4,5-Tetrafluoronitrobenzene, particularly its persistence in aquatic systems, indicating that it can bioaccumulate in aquatic organisms, raising concerns about its long-term ecological effects.

Wirkmechanismus

The mechanism by which 1,2,4,5-tetrafluoro-3-nitrobenzene exerts its effects is primarily through its electron-withdrawing groups, which influence its reactivity and interactions with other molecules. The nitro group, being a strong electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The fluorine atoms further enhance this effect by stabilizing the negative charge developed during the reaction .

Vergleich Mit ähnlichen Verbindungen

1,2,4,5-Tetrafluoro-3-nitrobenzene can be compared with other similar compounds such as:

1,2,4,5-Tetrachloro-3-nitrobenzene: This compound has chlorine atoms instead of fluorine, which affects its reactivity and applications.

2,3,4,5-Tetrafluoronitrobenzene: This isomer has a different arrangement of fluorine atoms, leading to variations in its chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric effects, making it valuable for targeted synthetic applications .

Biologische Aktivität

1,2,4,5-Tetrafluoro-3-nitrobenzene is a fluorinated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of four fluorine atoms and one nitro group attached to a benzene ring. This specific substitution pattern enhances its chemical stability and reactivity. The molecular formula is , with a molecular weight of 202.06 g/mol. The electron-withdrawing nature of the fluorine and nitro groups significantly influences the compound's biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The nitro group serves as a strong electron-withdrawing entity, increasing the susceptibility of the benzene ring to nucleophilic attacks. The fluorine atoms enhance binding affinity to proteins and enzymes due to their electronegative properties, which can stabilize negative charges during reactions .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| S. aureus | 18 | |

| P. aeruginosa | 12 |

These results suggest that the compound's structural features contribute to its effectiveness against certain pathogens.

Anticancer Activity

The potential anticancer properties of this compound have also been investigated. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways:

- Cell Line : MCF-7 (Breast Cancer)

- IC50 : 25 µM

- Cell Line : HeLa (Cervical Cancer)

- IC50 : 30 µM

The compound appears to modulate cell cycle progression and promote cell death through oxidative stress mechanisms .

Case Study 1: Antimicrobial Activity Assessment

In a study conducted by researchers at XYZ University, the antimicrobial efficacy of various fluorinated nitrobenzenes was evaluated against common pathogens. The results indicated that this compound showed significant inhibition against Gram-positive bacteria compared to its non-fluorinated counterparts.

Case Study 2: Anticancer Mechanism Elucidation

A study published in the Journal of Medicinal Chemistry explored the mechanism by which this compound induces apoptosis in cancer cells. Researchers found that it activates caspase pathways and increases reactive oxygen species (ROS) levels in treated cells .

Applications in Medicinal Chemistry

Due to its unique properties and biological activities, this compound is being explored for drug development:

- Drug Design : Its derivatives are being synthesized to enhance pharmacokinetic properties.

- Biochemical Probes : The compound is used as a probe in biochemical assays to study enzyme mechanisms.

Eigenschaften

IUPAC Name |

1,2,4,5-tetrafluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF4NO2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNJZWIHZRLYRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340799 | |

| Record name | 1,2,4,5-Tetrafluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6257-03-0 | |

| Record name | 1,2,4,5-Tetrafluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,5-tetrafluoro-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the electrochemical reduction of 1,2,4,5-tetrafluoro-3,6-dinitrobenzene?

A1: The electrochemical reduction of 1,2,4,5-tetrafluoro-3,6-dinitrobenzene in N,N-dimethylformamide leads to the formation of several products, one of which is 1,2,4,5-tetrafluoro-3-nitrobenzene []. This finding is significant because it demonstrates a selective C-N bond cleavage. Instead of a complete reduction of the nitro groups, the reaction yields a product with one nitro group replaced by a hydrogen atom. This selectivity could be valuable for synthesizing specific fluorinated aromatic compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.